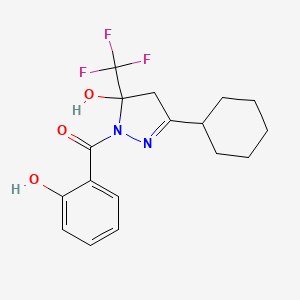![molecular formula C14H8Cl2N2OS B5198455 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5198455.png)
2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide, also known as DFP-10825, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. This compound has shown promising results in preclinical studies and has the potential to become a valuable tool for cancer research.
作用機序
2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide acts by inhibiting the activity of a protein called heat shock protein 90 (Hsp90), which is essential for the survival and growth of cancer cells. By inhibiting Hsp90, 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide disrupts the function of several signaling pathways that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects
2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, including Akt and Erk, which are important for cancer cell survival and proliferation. In addition, 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide has been shown to induce the expression of several genes that are involved in the regulation of cell cycle and apoptosis.
実験室実験の利点と制限
2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high selectivity and potency for its target protein, Hsp90. However, 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. In addition, it has not been extensively tested in vivo, which limits its potential for translation to clinical settings.
将来の方向性
There are several future directions for the study of 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide. One potential avenue is to investigate the use of 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide in combination with other anti-cancer agents. Another direction is to explore the potential of 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide in other disease areas, such as neurodegenerative diseases. Finally, further studies are needed to determine the safety and efficacy of 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide in vivo, which will be critical for its translation to clinical settings.
合成法
The synthesis of 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide involves a multi-step process that starts with the reaction of 2,4-dichlorophenylacetonitrile with 2-furylboronic acid. The resulting intermediate is then subjected to a series of reactions that ultimately lead to the formation of 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide. The synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. In addition, 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-1-3-11(12(16)6-9)13-4-2-10(19-13)5-8(7-17)14(18)20/h1-6H,(H2,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFJBLIPDRCXKO-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl 3-{[(2-methyl-5-nitrophenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5198373.png)
![4-[(2R*,3R*)-1'-(cyclopentylacetyl)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-2-piperazinone](/img/structure/B5198378.png)


![N-(3-chloro-4-methylphenyl)-3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B5198404.png)
![1,3-benzodioxol-5-yl[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5198405.png)

![N-[1-(4-pyridinyl)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5198427.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5198438.png)

![4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide](/img/structure/B5198448.png)
![2-[4-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-1-piperazinyl]ethanol](/img/structure/B5198453.png)

![2-bromo-7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5198471.png)